Ethyl dichlorocarbamate

Description

Properties

IUPAC Name |

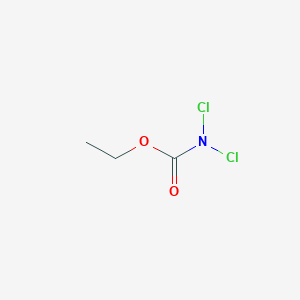

ethyl N,N-dichlorocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO2/c1-2-8-3(7)6(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGGNOFZZFFFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160017 | |

| Record name | N,N-Dichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-16-3 | |

| Record name | N,N-Dichlorourethan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13698-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dichlorourethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-(3,4-Dichlorophenyl)carbamate

Abstract

The term "ethyl dichlorocarbamate" is chemically ambiguous. This technical guide focuses on the most plausible and well-documented isomer, Ethyl N-(3,4-dichlorophenyl)carbamate . This document provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, a representative synthetic protocol, and an exploration of its potential biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. All quantitative data is presented in structured tables, and key processes are visualized using DOT language diagrams to ensure clarity and accessibility.

Introduction

Carbamates are a significant class of organic compounds characterized by the -OC(O)N- functional group. They are widely utilized in various industrial and research applications, including pharmaceuticals, agrochemicals, and polymer science. Ethyl N-(3,4-dichlorophenyl)carbamate, a member of the N-aryl carbamate family, is of particular interest due to the presence of the dichlorophenyl moiety, which can impart specific biological and chemical properties. Its structural analog, methyl N-(3,4-dichlorophenyl)carbamate (Swep), is a known herbicide, suggesting potential herbicidal activity for the ethyl derivative. Furthermore, the carbamate functional group is a known pharmacophore that can interact with various biological targets, making this compound a candidate for further investigation in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of Ethyl N-(3,4-dichlorophenyl)carbamate are summarized below. These properties have been aggregated from various chemical databases and computational predictions.

| Property | Value | Reference |

| IUPAC Name | ethyl N-(3,4-dichlorophenyl)carbamate | [1][2] |

| Synonyms | 3,4-dichlorophenyl ethylcarbamate, Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester | [1] |

| CAS Number | 7159-94-6 | [1] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |

| Molecular Weight | 234.08 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl | [1] |

| InChI | InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | [1][2] |

| InChIKey | AOVLXBXJFYNQAZ-UHFFFAOYSA-N | [1][2] |

| Appearance | White to yellow crystalline solid (predicted) | |

| XLogP3 | 3.9 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of Ethyl N-(3,4-Dichlorophenyl)carbamate

The most common and direct method for the synthesis of N-aryl carbamates is the reaction of an isocyanate with an alcohol. In the case of Ethyl N-(3,4-dichlorophenyl)carbamate, this involves the reaction of 3,4-dichlorophenyl isocyanate with ethanol.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate.

Materials:

-

3,4-Dichlorophenyl isocyanate

-

Anhydrous ethanol

-

Anhydrous toluene (or other inert solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Nitrogen or argon atmosphere setup

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3,4-dichlorophenyl isocyanate (1.0 eq) in anhydrous toluene.

-

To the stirred solution, add anhydrous ethanol (1.1 eq) dropwise at room temperature. The reaction is exothermic, and cooling may be necessary for large-scale reactions.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Ethyl N-(3,4-dichlorophenyl)carbamate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl N-(3,4-Dichlorophenyl)carbamate.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following tables summarize the expected spectroscopic data for Ethyl N-(3,4-dichlorophenyl)carbamate based on data from similar compounds and spectral databases.[1]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 (predicted) | d | 1H | Ar-H (H2) |

| ~7.4 (predicted) | d | 1H | Ar-H (H5) |

| ~7.2 (predicted) | dd | 1H | Ar-H (H6) |

| ~6.8 (predicted) | br s | 1H | N-H |

| 4.22 (predicted) | q | 2H | -O-CH₂-CH₃ |

| 1.30 (predicted) | t | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃. Predicted shifts are based on computational models and data for analogous compounds.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~153 (predicted) | C=O (carbamate) |

| ~138 (predicted) | Ar-C (C1) |

| ~133 (predicted) | Ar-C (C4) |

| ~131 (predicted) | Ar-C (C5) |

| ~126 (predicted) | Ar-C (C3) |

| ~121 (predicted) | Ar-C (C2) |

| ~119 (predicted) | Ar-C (C6) |

| ~62 (predicted) | -O-CH₂-CH₃ |

| ~15 (predicted) | -O-CH₂-CH₃ |

Solvent: CDCl₃. Predicted shifts are based on computational models and data for analogous compounds.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1220 | Strong | C-O stretch |

| ~880-800 | Strong | C-Cl stretch |

Sample preparation: KBr pellet.

Biological Activity and Mechanism of Action

While specific biological studies on Ethyl N-(3,4-dichlorophenyl)carbamate are limited, the activities of related compounds provide insights into its potential applications and mechanisms of action.

Herbicidal Activity

Many N-phenylcarbamates are known to possess herbicidal properties. They typically act by inhibiting photosynthesis or disrupting microtubule assembly, which is essential for cell division. The methyl analogue, Swep (methyl N-(3,4-dichlorophenyl)carbamate), is a known herbicide. It is plausible that the ethyl derivative exhibits similar activity by interfering with key biological processes in susceptible plant species.

Acetylcholinesterase Inhibition

Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the use of some carbamates as insecticides and in the treatment of Alzheimer's disease. The inhibition by carbamates is typically reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme.

Mechanism of Acetylcholinesterase Inhibition Diagram

Caption: General mechanism of acetylcholinesterase inhibition by carbamates.

Safety and Handling

Ethyl N-(3,4-dichlorophenyl)carbamate should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Ethyl N-(3,4-dichlorophenyl)carbamate is a dichlorinated N-aryl carbamate with potential applications in agrochemicals and medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, a representative synthetic method, and detailed spectroscopic data for its characterization. The potential biological activities, including herbicidal action and acetylcholinesterase inhibition, have also been discussed based on the activities of structurally related compounds. Further research is warranted to fully elucidate the biological profile and potential applications of this compound.

References

An In-depth Technical Guide to Ethyl N,N-Dichlorocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of ethyl N,N-dichlorocarbamate. The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Core Chemical Properties

Ethyl N,N-dichlorocarbamate, also known as N,N-dichlorourethane, is a reactive chemical intermediate. Due to its reactive nature, detailed experimental data can be limited. The following tables summarize available and calculated physical and chemical properties.

Table 1: Physical and Chemical Properties of Ethyl N,N-Dichlorocarbamate

| Property | Value | Source |

| CAS Number | 13698-16-3 | [1][2][3] |

| Molecular Formula | C₃H₅Cl₂NO₂ | [1] |

| Molecular Weight | 157.98 g/mol | [2][3] |

| Boiling Point | 55-56 °C at 15 mmHg | [2] |

| Density | 1.349 g/mL at 25 °C | [2] |

| Appearance | Clear yellow liquid with a chlorine-like odor | [4] |

| Solubility | Insoluble in water; soluble in benzene, acetic acid, and acetonitrile. | [2][4] |

| Refractive Index | n²⁰/D 1.46 (lit.) | [2] |

Synthesis of Ethyl N,N-Dichlorocarbamate

The primary method for the synthesis of ethyl N,N-dichlorocarbamate is the N,N-dichlorination of ethyl carbamate. This reaction typically involves the treatment of ethyl carbamate with a chlorinating agent.

Experimental Protocol: N,N-Dichlorination of Carbamates

Materials:

-

Ethyl carbamate

-

Oxone® (Potassium peroxymonosulfate)

-

Sodium chloride (NaCl)

-

Wet alumina

-

Chloroform (CHCl₃)

Procedure:

-

To a well-stirred suspension of sodium chloride (5 mmol) and wet alumina (5 g) in chloroform (20 mL), add Oxone® (5 mmol).

-

Heat the mixture to 45 °C for 5 minutes.

-

Add ethyl carbamate to the reaction mixture.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the N-chlorinated product. The specific workup procedure would need to be optimized for ethyl N,N-dichlorocarbamate.

It is important to note that the dichlorination of the nitrogen atom of the carbamate is the desired outcome. The reaction conditions, particularly the stoichiometry of the chlorinating agent, will be critical to achieving the dichlorinated product over the monochlorinated intermediate.[2]

Below is a workflow diagram for the general synthesis of N-chloro compounds.

Reactivity and Chemical Behavior

Ethyl N,N-dichlorocarbamate is a reactive compound due to the presence of the two electrophilic chlorine atoms attached to the nitrogen. Its reactivity is characterized by its utility in addition reactions and its potential for thermal decomposition.

Addition Reactions to Alkenes and Dienes

N,N-Dichlorocarbamates are known to undergo addition reactions with alkenes and conjugated dienes.[6][7][8] Recent research has demonstrated that N,N-dichlorocarbamates can be activated by blue light to facilitate a direct 1,2-aminochlorination of unactivated olefins.[7] This photochemical method is suggested to proceed via a neutral nitrogen-centered radical that reacts with the olefin in an anti-Markovnikov fashion.[7]

The general mechanism for the electrophilic addition to a conjugated diene can result in both 1,2- and 1,4-addition products, proceeding through a resonance-stabilized allylic carbocation intermediate.[6][8]

The following diagram illustrates the general mechanism of electrophilic addition to a conjugated diene.

Reactivity with Nucleophiles

The electrophilic nature of the chlorine atoms on the nitrogen suggests that ethyl N,N-dichlorocarbamate will react with various nucleophiles. While specific studies on ethyl N,N-dichlorocarbamate are limited, the reactivity of related carbamoyl chlorides provides insight. N-ethylcarbamoyl chloride, for instance, reacts readily with nucleophiles such as amines, alcohols, and thiols.[7]

Thermal Stability and Decomposition

The thermal stability of carbamates can vary significantly based on their structure.[9] While specific data for the thermal decomposition of ethyl N,N-dichlorocarbamate is not available, studies on related compounds like ethyl N-methyl-N-phenylcarbamate show decomposition at elevated temperatures to yield N-methylaniline, carbon dioxide, and ethylene.[5] The decomposition of metal N,N-dialkylcarbamates has also been studied, indicating that the thermal stability is influenced by the nature of the alkyl group.[10]

Safety and Handling

Ethyl N,N-dichlorocarbamate is a lachrymatory liquid and should be handled with extreme caution in a well-ventilated fume hood.[2] It is reported to be fairly stable in the dark for several weeks at 25 °C and should be stored under an inert atmosphere.[2]

General Precautions for Handling N-Halo Compounds:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and dark place under an inert atmosphere.

-

Be aware of potential for violent decomposition with external energy sources such as light, heat, friction, and pressure.

In case of fire, use appropriate extinguishing media such as water spray, dry chemical, carbon dioxide, or foam.[4] Irritating and highly toxic gases may be generated during thermal decomposition or combustion.[4]

References

- 1. CAS 13698-16-3: N,N-Dichlorourethane | CymitQuimica [cymitquimica.com]

- 2. DCU | 13698-16-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. DCU(13698-16-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl N,N-Dichlorocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl N,N-dichlorocarbamate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in organic synthesis. The document also explores the broader context of the carbamate functional group in medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl N,N-dichlorocarbamate . It is characterized by an ethyl ester of carbamic acid with two chlorine atoms attached to the nitrogen atom.

Quantitative Data Summary

A summary of the key physicochemical properties for ethyl N,N-dichlorocarbamate is presented in the table below. It is important to note that experimental data for this specific compound is not widely available in the literature; therefore, some values are calculated.

| Property | Value | Source |

| IUPAC Name | ethyl N,N-dichlorocarbamate | - |

| Molecular Formula | C₃H₅Cl₂NO₂ | Calculated |

| Molecular Weight | 158.00 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)N(Cl)Cl | - |

| Physical State | Expected to be a liquid or low-melting solid | Based on related compounds |

| Solubility | Expected to be soluble in organic solvents | Based on related compounds |

Synthesis of Ethyl N,N-Dichlorocarbamate

The synthesis of ethyl N,N-dichlorocarbamate can be achieved through the direct chlorination of ethyl carbamate. The following is a detailed experimental protocol based on standard chlorination procedures for amines and amides.

Experimental Protocol: Synthesis of Ethyl N,N-Dichlorocarbamate

Objective: To synthesize ethyl N,N-dichlorocarbamate by the chlorination of ethyl carbamate.

Materials:

-

Ethyl carbamate (1 equivalent)

-

tert-Butyl hypochlorite (2.2 equivalents)

-

Carbon tetrachloride (anhydrous)

-

Sodium bicarbonate (aqueous, saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl carbamate (1 equivalent) in anhydrous carbon tetrachloride.

-

Chlorination: Cool the solution in an ice bath. Add tert-butyl hypochlorite (2.2 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl N,N-dichlorocarbamate.

-

Further purification can be achieved by vacuum distillation.

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. tert-Butyl hypochlorite is a strong oxidizing agent and should be handled with care. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of ethyl N,N-dichlorocarbamate.

Applications in Organic Synthesis

Ethyl N,N-dichlorocarbamate is a valuable reagent in organic synthesis, particularly in the aminochlorination of olefins.

Blue Light-Induced 1,2-Aminochlorination of Olefins

Recent research has demonstrated that N,N-dichlorocarbamates can be activated by blue light to facilitate the direct 1,2-aminochlorination of unactivated olefins.[1] This reaction proceeds under ambient conditions and yields 1,2-chloro-N-Cl-carbamates. Mechanistic studies suggest that the N,N-dichlorocarbamate undergoes photochemical excitation to form a neutral nitrogen-centered radical, which then reacts rapidly with the olefin in an anti-Markovnikov fashion.[1]

The resulting N-chlorocarbamates can be further transformed. For instance, they can be reduced and deprotected to yield valuable 1,2-chloroamines.[1]

Reaction Mechanism: 1,2-Aminochlorination of an Alkene

Caption: Proposed mechanism for the 1,2-aminochlorination of an alkene.

Role in Drug Development

The carbamate functional group is a significant structural motif in a wide range of therapeutic agents. Its presence in a molecule can influence its pharmacological profile, including efficacy, stability, and target binding. Carbamates are often used as prodrugs to enhance the bioavailability and effectiveness of compounds.[2][3] For instance, they can be used to mask polar functional groups, thereby increasing lipophilicity and cell membrane permeability.

While specific applications of ethyl N,N-dichlorocarbamate in drug development are not well-documented, its utility in synthesizing complex nitrogen-containing molecules, such as 1,2-chloroamines, suggests its potential as a building block in the synthesis of novel pharmaceutical candidates. The introduction of both a nitrogen and a chlorine atom in a single step offers an efficient route to functionalized molecules that can be further elaborated. The broader class of chlorinated organic compounds has a significant presence in FDA-approved drugs, highlighting the importance of synthetic methods that allow for their efficient construction.

References

ethyl dichlorocarbamate physical and chemical properties

An In-Depth Technical Guide to N,N-Dichloroethyl Carbamate

Authored by: A Senior Application Scientist

Introduction

N,N-Dichloroethyl carbamate (Cl₂NCOOEt) is a highly reactive and synthetically versatile, yet sparsely documented, chemical intermediate. As a member of the N,N-dihaloamide family, its chemistry is dominated by the electrophilic nature of the chlorine atoms and the potential to serve as a precursor to highly reactive species. This guide provides a comprehensive technical overview of N,N-dichloroethyl carbamate, consolidating known information on related compounds with scientifically grounded predictions of its properties, synthesis, and reactivity. This document is intended for researchers and drug development professionals who are interested in leveraging the unique chemical attributes of this compound in advanced organic synthesis. The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and ability to participate in hydrogen bonding, making it a common surrogate for peptide bonds.[1][2] The introduction of two chlorine atoms on the nitrogen atom of ethyl carbamate dramatically alters its chemical behavior, transforming it from a stable entity into a potent reagent.

Core Properties: A Blend of Knowns and Predictions

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source/Basis |

| IUPAC Name | Ethyl N,N-dichlorocarbamate | Nomenclature Rules |

| Molecular Formula | C₃H₅Cl₂NO₂ | - |

| Molecular Weight | 158.00 g/mol | - |

| CAS Number | Not assigned | - |

| Predicted Physical State | Colorless to pale yellow liquid | Analogy with other small, halogenated organic molecules.[3] |

| Predicted Boiling Point | ~ 60-70 °C at reduced pressure | Extrapolated from related carbamates and chloroamines. Direct distillation may be hazardous due to thermal instability. |

| Predicted Solubility | Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), ethers (Et₂O, THF), and other common organic solvents. Insoluble in water. | General solubility of similar organic compounds. |

| Predicted Density | ~1.3-1.4 g/mL | Based on the densities of ethyl carbamate and chlorinated organic compounds. |

Synthesis of N,N-Dichloroethyl Carbamate: A Proposed Protocol

The synthesis of N,N-dichloroethyl carbamate can be approached through the exhaustive N-chlorination of ethyl carbamate. Several reagents are known to effect the N-chlorination of amides and carbamates, including sodium hypochlorite, t-butyl hypochlorite, and systems like Oxone® in the presence of a chloride source.[4] The following protocol is a proposed method based on the use of Oxone® and sodium chloride, which offers a convenient and effective means of N-chlorination.[4]

Experimental Protocol: N-Chlorination of Ethyl Carbamate

Materials:

-

Ethyl carbamate

-

Oxone® (Potassium peroxymonosulfate)

-

Sodium chloride (NaCl)

-

Wet basic alumina

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Chlorinating Slurry: In a round-bottom flask equipped with a magnetic stirrer, add chloroform (20 mL). To this, add wet basic alumina (5 g), sodium chloride (5 mmol), and Oxone® (5 mmol). Stir the resulting suspension and gently heat to 45 °C for 5 minutes.

-

Reaction: Dissolve ethyl carbamate (1 mmol) in chloroform (5 mL). Add this solution to the pre-heated chlorinating slurry.

-

Monitoring: Stir the reaction mixture at 45 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the N-H protons of the starting material. The reaction is expected to proceed over 2-5 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it under vacuum to remove the alumina and other inorganic salts.

-

Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on alumina (activity III) using dichloromethane as the eluent to afford the desired N,N-dichloroethyl carbamate.[4]

Causality of Experimental Choices:

-

Oxone® and NaCl: This combination generates an in-situ electrophilic chlorine species, which is the active chlorinating agent.[4]

-

Wet Basic Alumina: The alumina acts as a solid support for the reagents and may also help to neutralize any acidic byproducts.[4]

-

Chloroform: An inert solvent that is suitable for this reaction.

-

Temperature: Gentle heating to 45 °C helps to increase the reaction rate without causing significant decomposition of the product.

Diagram 1: Synthetic Workflow for N,N-Dichloroethyl Carbamate

Caption: Synthetic workflow for N,N-dichloroethyl carbamate.

Spectroscopic Characterization (Predicted)

As no experimental spectroscopic data is readily available, the following are predictions based on the chemical structure of N,N-dichloroethyl carbamate.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.3-4.4 (q, 2H, -OCH₂CH₃), δ 1.3-1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-165 (C=O), δ 65-70 (-OCH₂CH₃), δ 13-15 (-OCH₂CH₃) |

| IR (neat, cm⁻¹) | 1750-1780 (C=O stretch), 1180-1220 (C-O stretch), 700-800 (N-Cl stretch) |

| Mass Spectrometry (EI) | M⁺ peaks at m/z 157, 159, 161 (isotopic pattern for 2 Cl atoms). Fragmentation may involve loss of Cl, OEt, and CO₂. |

Reactivity and Synthetic Applications

The primary synthetic utility of N,N-dichloroethyl carbamate stems from its ability to act as a precursor to the highly reactive ethyl carbamoylnitrene.

Generation of Ethyl Carbamoylnitrene

Electrochemical reduction of N,N-dichloro carbamates has been shown to generate carbalkoxynitrenes.[5] This transformation opens up a wide range of potential synthetic applications, as nitrenes are known to undergo a variety of useful reactions.

Diagram 2: Generation and Reactivity of Ethyl Carbamoylnitrene

References

An In-depth Technical Guide on the Safety and Hazards of Ethyl Dichlorocarbamate

Executive Summary

Ethyl dichlorocarbamate (C₃H₅Cl₂NO₂) is a chlorinated derivative of ethyl carbamate. Due to the absence of specific toxicological data, a comprehensive hazard assessment must be based on the known properties of its structural components. The parent compound, ethyl carbamate, is classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC). The presence of two chlorine atoms on the nitrogen atom is expected to significantly increase the reactivity and potential toxicity of the molecule. N-chloroamines are known to be strong oxidizing agents and can be unstable. Therefore, this compound should be handled as a highly hazardous substance with carcinogenic, mutagenic, and corrosive potential. This document outlines the predicted hazards, recommended safety protocols, and relevant experimental methodologies for assessing its toxicological profile.

Predicted Physicochemical and Toxicological Properties

The properties of this compound are predicted based on related compounds. For comparison, data for ethyl carbamate and ethyl chloroformate (a related reactive chlorinated ethyl ester) are provided.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Ethyl Carbamate | Ethyl Chloroformate |

| CAS Number | Not available | 51-79-6 | 541-41-3 |

| Molecular Formula | C₃H₅Cl₂NO₂ | C₃H₇NO₂ | C₃H₅ClO₂ |

| Molecular Weight | 158.00 g/mol | 89.09 g/mol | 108.52 g/mol |

| Appearance | Likely a colorless to yellow liquid | White crystalline solid | Colorless liquid with a pungent odor[1] |

| Boiling Point | Expected to be unstable at elevated temperatures | 182-185 °C | 93 °C |

| Flash Point | Unknown; potentially flammable | 92 °C | 16 °C[1] |

| Stability | Potentially unstable; may decompose violently with heat, shock, or light. Reactive with water and reducing agents. | Stable under normal conditions. | Decomposes in water and moist air.[2] |

Table 2: Toxicological Data for Related Compounds

| Hazard | Ethyl Carbamate | Ethyl Chloroformate |

| Acute Oral Toxicity | LD50 (rat): 1809 mg/kg | LD50 (rat): 210 mg/kg |

| Carcinogenicity | IARC Group 2A: Probably carcinogenic to humans.[3] | Not classified |

| Mutagenicity | Positive in some in vivo and in vitro assays | No data |

| Primary Hazards | Carcinogen, teratogen | Highly flammable, corrosive, acute toxicity (inhalation)[1][4] |

Hazard Identification and Classification (Predicted)

Based on the structure, this compound is predicted to fall under the following GHS hazard classifications.

Table 3: Predicted GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1 or 2 | Danger | H300, H310, H330: Fatal if swallowed, in contact with skin, or if inhaled |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage |

| Carcinogenicity | Category 1B or 2 | Danger/Warning | H350/H351: May cause cancer / Suspected of causing cancer |

| Mutagenicity | Category 1B or 2 | Danger/Warning | H340/H341: May cause genetic defects / Suspected of causing genetic defects |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 (Respiratory system) | Danger | H370: Causes damage to organs (respiratory system) |

| Reactivity/Stability | Unstable Explosive | Danger | H200: Unstable explosive |

Handling, Storage, and Emergency Procedures

4.1 Handling:

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with a high rate of air exchange. Use of a glovebox is recommended for transfers of the material.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double gloving is recommended.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or risk of splash, a chemical-resistant apron or suit should be worn.

-

-

Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

4.2 Storage:

-

Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as acids, bases, metals, and reducing agents.

-

Keep containers tightly sealed. The use of a desiccator may be appropriate.

-

Store in a secondary container.

-

Given the potential for instability, storage should be for the shortest possible time.

4.3 Emergency Procedures:

-

Spills: Evacuate the area immediately. Use a chemical spill kit with an absorbent material that is not reactive with chlorinated compounds. Do not use combustible materials like paper towels for cleanup. Decontaminate the area with a suitable solution (e.g., sodium bisulfite solution followed by soap and water).

-

Fire: Use a dry chemical or carbon dioxide extinguisher. Do not use water, as this compound may react violently.[5] Fire may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and potentially phosgene.[5]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Experimental Protocols for Toxicological Assessment

Given that this compound is an uncharacterized compound, a tiered approach to toxicity testing is recommended.

5.1 In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that reduces the viability of cultured cells.

-

Materials:

-

Human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle controls (medium with solvent) and positive controls (e.g., doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6][7]

-

5.2 Mutagenicity Assessment (Ames Test)

This assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]

-

Materials:

-

Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100)

-

Minimal glucose agar plates

-

Top agar

-

This compound at various concentrations

-

Positive controls (e.g., sodium azide, 2-nitrofluorene)

-

Negative control (solvent)

-

S9 metabolic activation system (prepared from rat liver) to test for mutagenic metabolites.

-

-

Procedure:

-

Prepare test tubes containing top agar.

-

To each tube, add the bacterial culture, the test compound at a specific concentration, and either the S9 mix or a buffer.

-

Vortex the tubes gently and pour the contents onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that can grow in the absence of histidine).

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[10][11]

-

Predicted Mechanisms of Toxicity and Signaling Pathways

Reactive chlorinated compounds can induce cellular damage through various mechanisms, including oxidative stress and covalent binding to macromolecules. This can trigger cellular stress response pathways.

6.1 Oxidative Stress and NF-κB Pathway Activation

Reactive chlorine species (RCS) can lead to the production of reactive oxygen species (ROS), which are known activators of the NF-κB signaling pathway.[2][12][13] This pathway plays a crucial role in inflammation, immunity, and cell survival.

Caption: Predicted activation of the NF-κB signaling pathway by this compound-induced oxidative stress.

6.2 MAPK Signaling Pathway in Response to Chemical Stress

The Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that respond to a wide range of cellular stresses, including exposure to toxic chemicals.[14][15][16] Activation of these pathways can lead to various cellular outcomes, including inflammation, apoptosis, and cell survival.

Caption: General overview of the MAPK signaling pathway activated in response to chemical-induced cellular stress.

6.3 Workflow for Toxicological Evaluation

A systematic workflow is essential for evaluating the hazards of an uncharacterized chemical.

Caption: A tiered workflow for the toxicological evaluation of an uncharacterized chemical like this compound.

References

- 1. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Perturbed MAPK signaling in ASD: Impact of metal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

ethyl dichlorocarbamate mechanism of action

An In-depth Technical Guide to the Mechanistic Toxicology of Ethyl Carbamate

A Note on the Topic: Initial searches for "ethyl dichlorocarbamate" did not yield specific information on its mechanism of action. The scientific literature predominantly focuses on the well-studied compound ethyl carbamate , a known carcinogen found in fermented foods and beverages. This guide will provide an in-depth analysis of the mechanism of action of ethyl carbamate, as it is the most relevant and well-documented compound related to the user's query.

Introduction

Ethyl carbamate, also known as urethane, is a simple ester of carbamic acid with the chemical formula C₃H₇NO₂. It is a white, crystalline solid that is soluble in water and ethanol. While it has had limited use as an antineoplastic agent, its primary significance in the scientific and regulatory communities stems from its natural occurrence in fermented products and its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans".[1][2][3] Understanding the intricate molecular mechanisms by which ethyl carbamate exerts its toxic and carcinogenic effects is crucial for risk assessment and the development of potential mitigation strategies.

This technical guide will provide a comprehensive overview of the current understanding of the mechanism of action of ethyl carbamate, focusing on its metabolic activation, genotoxicity, and the induction of cellular stress pathways. We will also explore the experimental methodologies used to elucidate these mechanisms.

Metabolic Activation: The Gateway to Toxicity

The carcinogenicity of ethyl carbamate is not due to the parent compound itself, but rather to its metabolic activation into reactive intermediates. This bioactivation is a multi-step process primarily mediated by the cytochrome P450 enzyme system, particularly the CYP2E1 isoform.

The key steps in the metabolic activation of ethyl carbamate are:

-

Hydroxylation: Ethyl carbamate is first hydroxylated at the ethyl group, a reaction catalyzed by CYP2E1. This step is considered the rate-limiting step in the activation pathway.

-

Formation of Vinyl Carbamate: The hydroxylated intermediate is unstable and readily dehydrates to form vinyl carbamate. Vinyl carbamate is a more potent carcinogen than its parent compound.

-

Epoxidation: Vinyl carbamate is further metabolized by CYP enzymes to form the highly reactive vinyl carbamate epoxide. This epoxide is an electrophilic species that can readily react with nucleophilic sites on cellular macromolecules, including DNA.

Caption: Metabolic activation of ethyl carbamate to its ultimate carcinogenic metabolite, vinyl carbamate epoxide.

Genotoxicity: The Molecular Basis of Carcinogenesis

The primary mechanism by which ethyl carbamate initiates cancer is through its ability to damage DNA. The vinyl carbamate epoxide, being a potent electrophile, can form covalent adducts with DNA bases. These adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication.

The most common DNA adducts formed by vinyl carbamate epoxide are:

-

1,N⁶-ethenoadenine

-

3,N⁴-ethenocytosine

These etheno adducts are highly mutagenic and have been detected in tissues of animals treated with ethyl carbamate. The formation of these adducts is considered a critical event in the initiation of ethyl carbamate-induced carcinogenesis.

The Role of Oxidative Stress

In addition to direct genotoxicity, ethyl carbamate exposure has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[1] Studies in various models, including the nematode C. elegans and human cell lines, have demonstrated that ethyl carbamate exposure leads to an increase in ROS levels.[1][4]

The induction of oxidative stress can contribute to the overall toxicity and carcinogenicity of ethyl carbamate through several mechanisms:

-

Oxidative DNA Damage: ROS can directly damage DNA by causing single- and double-strand breaks and by oxidizing DNA bases, leading to mutations.

-

Lipid Peroxidation: ROS can attack lipids in cell membranes, leading to lipid peroxidation and compromising membrane integrity.[4]

-

Protein Damage: ROS can oxidize and damage proteins, impairing their function.[4]

-

Activation of Stress-Response Pathways: The cell responds to oxidative stress by activating various defense mechanisms, including the upregulation of antioxidant enzymes.[5]

The activation of xenobiotic detoxification and antioxidant defense genes is a key cellular response to ethyl carbamate exposure.[1][5]

Cellular and Organ-Level Toxicity

Chronic exposure to ethyl carbamate can lead to a range of toxic effects in various organs. In animal models, ethyl carbamate has been shown to induce tumors in multiple organs, with the lungs being a primary target.[6]

Studies in C. elegans have provided valuable insights into the broader toxicological profile of ethyl carbamate. Chronic exposure in this model organism has been shown to:

In humans, acute exposure to high levels of ethyl carbamate can cause injury to the kidneys and liver, as well as vomiting and hemorrhages.[6]

Experimental Methodologies

The elucidation of the mechanism of action of ethyl carbamate has been made possible through a variety of experimental techniques.

In Vitro Assays

-

Ames Test: A bacterial reverse mutation assay used to assess the mutagenic potential of chemicals.

-

Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA damage in individual cells.

-

Cell Viability Assays (e.g., MTT, LDH): Used to determine the cytotoxic effects of ethyl carbamate on cultured cells.

-

ROS Detection Assays: Employing fluorescent probes like DCFDA to measure intracellular ROS levels.

In Vivo Studies

-

Animal Carcinogenicity Bioassays: Long-term studies in rodents to evaluate the tumor-inducing potential of ethyl carbamate.

-

DNA Adduct Analysis: Using techniques like ³²P-postlabeling or mass spectrometry to detect and quantify DNA adducts in tissues of exposed animals.

-

Transcriptomic Analysis (RNA-sequencing): To study the changes in gene expression profiles in response to ethyl carbamate exposure, as demonstrated in C. elegans studies.[5]

Experimental Protocol: Detection of Intracellular ROS

This protocol provides a general workflow for measuring intracellular ROS levels in cultured cells exposed to ethyl carbamate using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of ethyl carbamate for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Loading with DCFDA: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFDA solution (typically 10 µM in PBS) in the dark at 37°C for 30 minutes.

-

Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Caption: A simplified workflow for the detection of intracellular reactive oxygen species (ROS).

Quantitative Data Summary

| Parameter | Organism/Model | Observation | Reference |

| Carcinogenicity | Rodents | Increased incidence of lung tumors | [6] |

| Genotoxicity | In vitro / In vivo | Formation of 1,N⁶-ethenoadenine and 3,N⁴-ethenocytosine DNA adducts | - |

| Oxidative Stress | C. elegans, Human cells | Increased production of reactive oxygen species (ROS) | [1][4] |

| Developmental Toxicity | C. elegans | Impeded growth and development | [1][5] |

| Neurotoxicity | C. elegans | Degeneration of dopaminergic neurons | [1][5] |

Conclusion

The mechanism of action of ethyl carbamate is a complex interplay of metabolic activation, direct genotoxicity, and the induction of oxidative stress. Its bioactivation to the highly reactive vinyl carbamate epoxide is a critical step leading to the formation of mutagenic DNA adducts, which underlies its carcinogenic properties. Furthermore, the ability of ethyl carbamate to induce oxidative stress contributes to its overall cellular toxicity, affecting various physiological processes from development to neuronal function. A thorough understanding of these mechanisms is essential for assessing the risks associated with dietary exposure to ethyl carbamate and for developing strategies to mitigate its harmful effects.

References

- 1. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl carbamate: An emerging food and environmental toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl carbamate: An emerging food and environmental toxicant. | University of Kentucky College of Arts & Sciences [as.uky.edu]

- 4. Ethyl carbamate induces cell death through its effects on multiple metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

An In-depth Technical Guide to Ethyl N-(3,4-dichlorophenyl)carbamate

Disclaimer: The term "ethyl dichlorocarbamate" is not a standard chemical identifier. This technical guide assumes the intended compound is Ethyl N-(3,4-dichlorophenyl)carbamate and provides a comprehensive overview of its synthesis, chemical properties, and biological activities based on available literature for this compound and structurally related analogs.

Introduction

Ethyl N-(3,4-dichlorophenyl)carbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Carbamates are a versatile group of chemicals with a wide range of applications, notably as insecticides and herbicides. Their biological activity is largely attributed to their ability to inhibit key enzymes in target organisms. This guide provides a detailed review of the synthesis, chemical properties, biological activity, and relevant experimental protocols for Ethyl N-(3,4-dichlorophenyl)carbamate and its analogs, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The chemical and physical properties of Ethyl N-(3,4-dichlorophenyl)carbamate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉Cl₂NO₂ | --INVALID-LINK-- |

| Molecular Weight | 234.08 g/mol | --INVALID-LINK-- |

| IUPAC Name | ethyl N-(3,4-dichlorophenyl)carbamate | --INVALID-LINK-- |

| CAS Number | 7159-94-6 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | |

| XLogP3 | 3.9 | --INVALID-LINK-- |

Synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate

Two primary synthetic pathways are commonly employed for the synthesis of aryl carbamates like Ethyl N-(3,4-dichlorophenyl)carbamate. These routes are analogous to the synthesis of the herbicide Propanil and other N-phenyl carbamates.

Pathway 1: Reaction of 3,4-Dichloroaniline with Ethyl Chloroformate

This method involves the direct acylation of 3,4-dichloroaniline with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate via acylation of 3,4-dichloroaniline.

Pathway 2: Reaction of 3,4-Dichlorophenyl Isocyanate with Ethanol

This pathway involves the formation of a 3,4-dichlorophenyl isocyanate intermediate from 3,4-dichloroaniline and a phosgene equivalent (e.g., triphosgene), followed by the reaction of the isocyanate with ethanol.

Caption: Synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate from 3,4-dichlorophenyl isocyanate.

Protocol for Pathway 1: Reaction of 3,4-Dichloroaniline with Ethyl Chloroformate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3,4-dichloroaniline (1 equivalent) and a suitable base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like toluene or dichloromethane.

-

Addition of Reagent: Cool the solution to 0-5 °C using an ice bath. Add ethyl chloroformate (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove the base, and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Biological Activity and Mechanism of Action

Carbamates are known to exhibit a range of biological activities, with the most prominent being their insecticidal and herbicidal properties.

The primary mechanism of insecticidal action for many carbamates is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses.[1] Inhibition of AChE leads to the accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1] Carbamates act as reversible inhibitors of AChE by carbamylating the serine hydroxyl group in the active site of the enzyme.[2]

Caption: Signaling pathway of acetylcholinesterase inhibition by carbamates.

Several N-phenylcarbamates and related anilide compounds, such as propanil, are known to act as herbicides by inhibiting photosynthesis.[3] The primary target is the photosystem II (PSII) complex in the electron transport chain of chloroplasts.[4][5] By binding to the D1 protein of PSII, these compounds block the flow of electrons, which disrupts the production of ATP and NADPH necessary for CO₂ fixation and plant growth, ultimately leading to plant death.[4][5]

Table 1: Acetylcholinesterase Inhibition and Acute Toxicity of Selected Carbamate Insecticides

| Carbamate Insecticide | Oral LD₅₀ (rat, mg/kg) | Dermal LD₅₀ (rat, mg/kg) | AChE IC₅₀ (µM) |

| Aldicarb | 1 | >20 | 0.45 |

| Carbofuran | 8 | >1000 | 0.21 |

| Carbaryl | 307 | >2000 | 2.5 |

| Methomyl | 17 | >5000 | 0.87 |

| Propoxur | 50 | >5000 | 1.2 |

| (Data sourced from a comparative analysis of carbamate compounds.[1]) |

Table 2: Herbicidal Activity of Selected Phenyl-based Herbicides

| Herbicide | Mechanism of Action | Target Weeds |

| Propanil (N-(3,4-dichlorophenyl)propanamide) | Photosystem II inhibitor | Grassy and broadleaf weeds in rice |

| Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) | Photosystem II inhibitor | Broadleaf and grassy weeds |

| Linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) | Photosystem II inhibitor | Broadleaf and grassy weeds |

| (Information compiled from various sources on herbicide action.[3][6][7]) |

Experimental Protocols

This protocol is adapted from standard methods for measuring AChE inhibition.[8]

-

Materials and Reagents:

-

Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Assay Buffer (e.g., phosphate buffer, pH 7.5)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test compound (Ethyl N-(3,4-dichlorophenyl)carbamate) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

-

Procedure:

-

Enzyme Preparation: Prepare a working solution of AChE in the assay buffer to a final concentration that gives a linear reaction rate over the desired time course.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add a small volume (e.g., 5 µL) of the test compound at various concentrations to the sample wells.

-

For the 'no inhibitor' control, add the same volume of the solvent used for the test compound.

-

For the 'no enzyme' control, add the assay buffer instead of the enzyme solution.

-

Add the AChE working solution to all wells except the 'no enzyme' control.

-

Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C or 37 °C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing the ATCI substrate and DTNB in the assay buffer.

-

Add the reaction mix to all wells to initiate the reaction.

-

Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 'no inhibitor' control)] x 100

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Conclusion

Ethyl N-(3,4-dichlorophenyl)carbamate, as a representative of the dichlorophenyl carbamate class, is expected to possess biological activities analogous to other members of this family, including insecticidal and herbicidal properties. The primary mechanism of its insecticidal action is likely the inhibition of acetylcholinesterase, while its herbicidal effects would stem from the inhibition of photosystem II. This guide provides a framework for the synthesis and biological evaluation of this compound, leveraging data and protocols from closely related and well-studied analogs. Further empirical studies are necessary to fully characterize the specific quantitative biological activity and toxicological profile of Ethyl N-(3,4-dichlorophenyl)carbamate.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Propanil - Wikipedia [en.wikipedia.org]

- 4. peptechbio.com [peptechbio.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103120180A - Herbicide composition prepared by glyphosate and diuron, and preparation method thereof - Google Patents [patents.google.com]

- 7. Strategies for Enhancing in vitro Degradation of Linuron by Variovorax sp. Strain SRS 16 Under the Guidance of Metabolic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Toxicological Data of Dichlorinated Ethyl Carbamates

A Note on Chemical Identity: The term "ethyl dichlorocarbamate" is chemically ambiguous and can refer to several distinct compounds depending on the location of the chlorine atoms. This guide focuses on the most plausible interpretations based on available chemical literature: ethyl N-(dichlorophenyl)carbamates. Due to a significant lack of specific toxicological data for these compounds, this document also provides a comprehensive overview of the well-established toxicology of the broader carbamate class of chemicals and includes data for structurally similar compounds where available.

Executive Summary

This technical guide provides a detailed overview of the available toxicological data for dichlorinated ethyl carbamate variants, with a primary focus on ethyl N-(dichlorophenyl)carbamates. Due to the scarcity of specific data for these compounds, this report leverages toxicological principles of the broader carbamate class to infer potential hazards. The primary mechanism of acute toxicity for carbamates is the reversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of the nervous system. This guide summarizes the known quantitative toxicological data for a closely related compound, outlines general experimental protocols for toxicity assessment, and illustrates the key signaling pathway and a representative experimental workflow.

Quantitative Toxicological Data

| Compound | CAS Number | Test Species | Route of Administration | LD50 | Reference |

| Methyl N-(3,4-dichlorophenyl)carbamate (Swep) | 1918-18-9 | Rat | Oral | 522 mg/kg | [1] |

| Methyl N-(3,4-dichlorophenyl)carbamate (Swep) | 1918-18-9 | Rabbit | Dermal | 2480 mg/kg | [1] |

Carcinogenicity and Genotoxicity: There is no specific information available in the reviewed literature regarding the carcinogenicity or genotoxicity of ethyl N-(3,4-dichlorophenyl)carbamate or ethyl N-(2,5-dichlorophenyl)carbamate. For the broader class of carbamates, the evidence for carcinogenicity is mixed and often compound-specific. Some carbamates are not considered carcinogenic, while others, like ethyl carbamate (urethane, a non-chlorinated analogue), are classified as probable human carcinogens.[2] Genotoxicity testing of various carbamates has yielded both positive and negative results, indicating that the potential for DNA damage is dependent on the specific chemical structure.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for the vast majority of carbamate insecticides is the inhibition of the acetylcholinesterase (AChE) enzyme.[3][4][5] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This process is crucial for terminating the nerve impulse.

Carbamates act as "pseudo-substrates" for AChE. They bind to the active site of the enzyme, and the carbamoyl moiety is transferred to a serine hydroxyl group within the enzyme's active site. This carbamoylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during normal ACh breakdown.[5] This leads to the temporary inactivation of AChE.

The consequence of AChE inhibition is the accumulation of ACh in the synapses of the nervous system. This results in the continuous stimulation of cholinergic receptors, leading to the clinical signs and symptoms of carbamate poisoning, often referred to as a "cholinergic crisis."[4][6] The binding of carbamates to AChE is reversible, and spontaneous decarbamoylation restores enzyme function, typically within hours.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of ethyl N-(dichlorophenyl)carbamates are not available in the public domain. However, a generalized protocol for an acute oral toxicity study in rodents, based on established guidelines (e.g., OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure), is described below.

Objective: To determine the acute oral toxicity (and estimate the LD50) of a test substance.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females, are used. Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They are provided with standard laboratory diet and drinking water ad libitum.

Dose Administration:

-

The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

Animals are fasted overnight prior to dosing.

-

The substance is administered by gavage using a stomach tube. The volume administered is kept constant by varying the concentration of the test substance.

-

A control group receives the vehicle only.

Observation Period: Animals are observed for 14 days.

Parameters Observed:

-

Mortality: The number of animals that die during the observation period is recorded.

-

Clinical Signs: Animals are observed for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The LD50 is estimated based on the mortality data at different dose levels using appropriate statistical methods.

Conclusion

While the user's request for in-depth toxicological data on "this compound" could not be fully met due to the chemical ambiguity of the name and the lack of specific data in the public domain, this guide provides a comprehensive overview based on the available information for structurally related compounds and the broader class of carbamates. The primary toxicological concern for dichlorinated ethyl carbamates is likely acute neurotoxicity via the reversible inhibition of acetylcholinesterase. Further toxicological studies, including assessments of acute and chronic toxicity, carcinogenicity, and genotoxicity, are required to fully characterize the hazard profile of these specific chemical entities. Researchers and drug development professionals should exercise caution and apply the principles of risk assessment for the carbamate class when handling these or structurally similar compounds.

References

- 1. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

An In-depth Technical Guide to Dichlorinated Ethyl Carbamate Derivatives

A comprehensive review of the synonyms, physicochemical properties, and experimental protocols related to dichlorinated ethyl carbamate compounds, with a focus on Ethyl N-(3,4-dichlorophenyl)carbamate.

Due to the limited availability of specific data for "ethyl dichlorocarbamate," this guide focuses on a closely related and well-documented compound, Ethyl N-(3,4-dichlorophenyl)carbamate . This compound is frequently identified in searches for dichlorinated ethyl carbamate derivatives and serves as a representative molecule for this class of compounds. This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on its properties and relevant experimental procedures.

Synonyms and Identifiers

A clear identification of chemical compounds is crucial for research and development. The following is a list of synonyms and identifiers for Ethyl N-(3,4-dichlorophenyl)carbamate:

-

Systematic Name: ethyl N-(3,4-dichlorophenyl)carbamate[1]

-

CAS Number: 7159-94-6[1]

-

Molecular Formula: C₉H₉Cl₂NO₂[1]

-

Other Names:

Physicochemical and Spectral Data

Quantitative data for Ethyl N-(3,4-dichlorophenyl)carbamate is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 234.08 g/mol | [1] |

| Exact Mass | 233.0010339 Da | [1] |

| XLogP3 | 3.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

Spectral Information:

-

GC-MS: Mass spectral data is available, with major peaks observed at m/z 29, 161, and 233.[1]

-

¹H NMR and ¹³C NMR: Spectral data are available and can be accessed through public databases such as PubChem.

-

IR Spectra: Infrared spectroscopy data is also available for this compound.

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following section outlines a general procedure for the synthesis of a related compound, ethyl N-methylcarbamate, which can be adapted for the synthesis of other carbamates.

Synthesis of Ethyl N-methylcarbamate from Ethyl Chloroformate

This procedure describes the reaction of ethyl chloroformate with methylamine to produce ethyl N-methylcarbamate.[2]

Materials:

-

Ethyl chloroformate (2 moles)

-

33% aqueous methylamine solution (2 moles)

-

Sodium hydroxide (2 moles)

-

Ether

-

Potassium carbonate

-

Ice-salt mixture

Procedure:

-

In a 2-liter flask equipped with a mechanical stirrer and cooled with an ice-salt mixture, combine 300 cc of ether and 186 g of 33% aqueous methylamine solution.

-

Cool the stirred mixture to 5°C.

-

Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5°C.

-

When approximately half of the ethyl chloroformate has been added, begin the gradual addition of a cold solution of 80 g of sodium hydroxide in 120 cc of water. The addition of the remaining ethyl chloroformate and the sodium hydroxide solution should be completed simultaneously.

-

Maintain constant mechanical stirring throughout the addition.

-

After the addition is complete, let the mixture stand for fifteen minutes.

-

Separate the ether layer. Extract the aqueous layer with 100 cc of ether.

-

Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.

-

Distill the ether from the mixture.

-

Distill the remaining residue under reduced pressure, collecting the fraction at 55–60°/12 mm.

Yield: The reported yield of ethyl N-methylcarbamate is 182–185 g (88–90% of the theoretical amount).[2]

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: General synthesis workflow for ethyl N-arylcarbamates.

Caption: Logical relationship between the user query and related compounds.

References

Methodological & Application

Application Notes and Protocols for Ethyl Dichlorocarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N,N-dichlorocarbamate (also known as N,N-dichlorourethane) is a reactive organochlorine compound bearing the chemical formula C₃H₅Cl₂NO₂ and CAS number 13698-16-3.[1] It serves as a versatile reagent in organic synthesis, primarily as a source of electrophilic chlorine and a precursor to nitrogen-centered radicals. Its utility extends to the formation of carbon-chlorine and carbon-nitrogen bonds, making it a valuable tool for the synthesis of various nitrogen-containing heterocycles and functionalized molecules. This document provides detailed application notes, experimental protocols, and safety guidelines for the use of ethyl dichlorocarbamate in a research and development setting.

Molecular Structure:

Synthesis of this compound

Experimental Protocol: Synthesis of Ethyl N,N-Dichlorocarbamate

Materials:

-

Ethyl carbamate (urethane)

-

tert-Butyl hypochlorite (t-BuOCl) or sodium hypochlorite (NaOCl) solution (bleach)

-

Acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl carbamate (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Chlorination: Slowly add a solution of tert-butyl hypochlorite (2.2 eq) in dichloromethane to the stirred solution of ethyl carbamate via the dropping funnel. Alternatively, an aqueous solution of sodium hypochlorite (excess) with a catalytic amount of acetic acid can be used. Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-